(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride
CAS No.: 1276055-45-8
Cat. No.: VC0089900
Molecular Formula: C6H14ClNO2
Molecular Weight: 167.633
* For research use only. Not for human or veterinary use.

CAS No. | 1276055-45-8 |
---|---|
Molecular Formula | C6H14ClNO2 |
Molecular Weight | 167.633 |
IUPAC Name | (2R)-2-(aminomethyl)-3-methylbutanoic acid;hydrochloride |
Standard InChI | InChI=1S/C6H13NO2.ClH/c1-4(2)5(3-7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t5-;/m0./s1 |
Standard InChI Key | VTSGJSAOJMRTGB-JEDNCBNOSA-N |
SMILES | CC(C)C(CN)C(=O)O.Cl |
Chemical Identity and Structural Properties
(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride is a hydrochloride salt of the amino acid (R)-2-(aminomethyl)-3-methylbutanoic acid, which exhibits specific stereochemistry around its chiral center. The compound possesses distinctive structural features that contribute to its biological and chemical significance.
Basic Chemical Information
The compound is defined by the following chemical identifiers:
Parameter | Value |
---|---|
CAS Number | 1276055-45-8 |
Molecular Formula | C6H14ClNO2 |
Molecular Weight | 167.633 g/mol |
IUPAC Name | (2R)-2-(aminomethyl)-3-methylbutanoic acid;hydrochloride |
InChI | InChI=1S/C6H13NO2.ClH/c1-4(2)5(3-7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t5-;/m0./s1 |
InChIKey | VTSGJSAOJMRTGB-JEDNCBNOSA-N |
SMILES | CC(C)C@HC(=O)O.Cl |
Physical Properties
The compound typically appears as white powder with specific physical characteristics that influence its handling and application in research settings . Its physical stability in various conditions makes it suitable for a range of experimental protocols and formulation approaches.
Structural Features
The molecule contains several functional groups of importance:
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A carboxylic acid group (-COOH)
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A primary amine group (-NH2)
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An isopropyl side chain
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A chiral center with R configuration
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Hydrochloride salt formation
The R-configuration at the stereogenic center plays a crucial role in the compound's biological activity and chemical interactions .
Concentration | 1 mg | 5 mg | 10 mg |
---|---|---|---|
1 mM | 5.9655 mL | 29.8276 mL | 59.6552 mL |
5 mM | 1.1931 mL | 5.9655 mL | 11.931 mL |
10 mM | 0.5966 mL | 2.9828 mL | 5.9655 mL |
Applications in Research and Industry
(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride demonstrates versatility across multiple fields, with applications that leverage its structural and chemical properties.
Pharmaceutical Development
The compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of drugs targeting neurological disorders . Its chiral nature makes it valuable for creating pharmaceuticals where stereochemical specificity is crucial for biological activity.
Moreover, the compound functions as a chiral building block in synthetic chemistry pathways, facilitating the creation of complex pharmaceutical molecules with specific three-dimensional configurations required for therapeutic efficacy.
Biochemical Research
Researchers utilize this compound to investigate fundamental biochemical processes including:
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Protein synthesis mechanisms
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Metabolic pathway analysis
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Cellular function studies
Its interactions with enzymes and proteins provide insights into biological systems, particularly in signal transduction pathways that are relevant to disease states and potential therapeutic interventions.
Analytical Chemistry Applications
In analytical contexts, the compound plays important roles in:
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Chromatographic separations
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Mass spectrometry analysis of amino acids and related metabolites
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Method development for biological sample analysis
These applications facilitate precise quantification and characterization of amino acid derivatives in complex biological matrices.
Nutritional and Cosmetic Applications
Beyond research settings, the compound has found utility in:
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Dietary supplements aimed at enhancing muscle growth and recovery
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Skincare formulations promoting skin health and hydration
Synthesis and Chemical Reactions
Synthetic Routes
The synthesis of (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride typically involves specialized methods that preserve stereochemical integrity. These synthetic approaches leverage the compound's unique chiral configuration and functional group arrangement.
Chemical Reactivity
Key chemical characteristics influencing reactivity include:
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